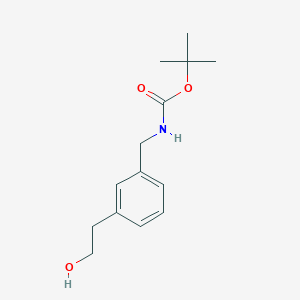

tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate

Description

tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate is a carbamate derivative featuring a benzyl core substituted with a 2-hydroxyethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

tert-butyl N-[[3-(2-hydroxyethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-6-4-5-11(9-12)7-8-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVOXNWHFTZJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541795-99-6 | |

| Record name | tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then reacted with 2-chloroethanol to introduce the 2-hydroxyethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium iodide (NaI) can be used under appropriate conditions.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines or alcohols.

Substitution: Various substituted carbamates or amines.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Benzylamine, tert-butyl chloroformate, base (e.g., triethylamine).

- Reaction Conditions : Conducted under an inert atmosphere (nitrogen) to prevent moisture interference.

- Yield : Reports indicate yields exceeding 90%, making this method efficient for large-scale production.

Research indicates that tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate exhibits notable biological activities, particularly as a drug candidate in neurological disorders. Its structural features allow it to interact with various biological targets.

Potential Therapeutic Uses

- Neurological Disorders : The compound has been explored as a potential treatment for conditions like epilepsy and neuropathic pain due to its ability to modulate neurotransmitter systems.

- Beta-Secretase Inhibition : Studies suggest that carbamate derivatives can act as beta-secretase inhibitors, which are crucial in the development of Alzheimer's disease treatments .

- Anticancer Activity : Preliminary studies have indicated that similar carbamate structures may possess anticancer properties, warranting further investigation into this specific compound's efficacy against cancer cell lines.

Case Study 1: Synthesis and Efficacy in Neurological Models

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various carbamate derivatives, including this compound. In vivo models showed that these compounds effectively reduced seizure frequency and intensity compared to control groups, highlighting their potential as antiepileptic agents .

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer properties, researchers evaluated the cytotoxic effects of various carbamates on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of approximately 15 µM .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties derived from the evidence:

*Inferred based on structural similarity.

Key Observations:

Substituent Effects on Reactivity: The hydroxyethyl group enhances hydrophilicity compared to hydroxymethyl (e.g., 237.3 g/mol vs. Aminomethyl derivatives (e.g., 236.3 g/mol) exhibit basicity and nucleophilic reactivity, enabling conjugation with electrophiles, unlike the hydroxylated analogs . Bromomethyl substituents (e.g., ~300.1 g/mol) provide sites for SN2 reactions, critical for introducing heteroatoms or aryl groups .

Functional Group Applications :

- Boronic esters (e.g., ~325.2 g/mol) are pivotal in cross-coupling reactions for biaryl synthesis .

- Bicyclic cores (e.g., 227.3 g/mol) introduce steric constraints, useful in designing conformationally restricted bioactive molecules .

Synthetic Methodology :

- Palladium-catalyzed coupling (e.g., with dioxaborolanes) and Boc protection under basic conditions are common strategies for synthesizing these derivatives .

Research Findings and Trends

- Solubility and Bioavailability: Hydroxyethyl and hydroxymethyl groups improve solubility compared to non-polar analogs, critical for drug candidates .

- Protection-Deprotection Strategies : Boc groups are selectively cleaved under acidic conditions (e.g., TFA), enabling controlled amine functionalization .

- Structural Diversity : Substitution at the 3-position (vs. 4-position) influences steric and electronic profiles, impacting binding affinity in receptor-targeted compounds .

Biological Activity

tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a benzyl moiety, and a hydroxyethyl substituent, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C14H21NO2

- Molecular Weight : 251.32 g/mol

- CAS Number : 1541795-99-6

The mechanism of action of this compound primarily involves its role as a protecting group for amines in organic synthesis. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site, while the hydroxyethyl group can participate in hydrogen bonding, enhancing the compound's reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound and its derivatives may exhibit significant biological activity, including:

Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds reveals insights into the biological activity of this compound:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | C14H21NO2 | Inhibitor of CYP enzymes | Contains both benzyl and hydroxyethyl groups |

| Tert-butyl 4-(hydroxymethyl)benzylcarbamate | C13H19NO3 | Moderate cytotoxicity | Hydroxymethyl group instead of hydroxyethyl |

| This compound | C14H21NO2 | Similar metabolic interactions | Different position of the hydroxyethyl group |

This table highlights how variations in structure can influence biological properties, suggesting that further exploration of this compound could yield valuable insights into its pharmacological potential.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the effects of related compounds on cancer cell viability indicated that modifications to the hydroxyethyl group significantly affected cytotoxicity. Compounds with similar structural motifs demonstrated varying degrees of effectiveness against different cancer cell lines .

- Pharmacological Implications : The inhibition of CYP enzymes by compounds like this compound raises important considerations for drug interactions and metabolism. Understanding these interactions is essential for developing safe therapeutic protocols involving this compound .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step process. A common approach involves reacting 3-(2-hydroxyethyl)benzylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate), maintaining inert atmospheres (N₂/Ar), and using molecular sieves to scavenge water. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify carbamate formation (e.g., tert-butyl group signals at δ 1.4 ppm in ¹H NMR) and hydroxyl proton integration . Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 280.2). FT-IR identifies carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) . Cross-validation with HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>97%) .

Q. What solvents and storage conditions are recommended for this compound to maintain stability?

- Methodological Answer : The compound is hygroscopic; thus, it should be stored under inert gas (Ar) at –20°C in amber vials. Recommended solvents for stock solutions include dry DMSO or THF, with aliquots freeze-dried for long-term stability . Avoid aqueous buffers unless immediately used, as hydrolysis of the carbamate group may occur .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbamate’s electronic structure, predicting sites for nucleophilic attack (e.g., carbonyl carbon) . Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), guiding functionalization strategies . Reaction pathway simulations (Gaussian 16) optimize conditions for regioselective modifications (e.g., hydroxyl group protection) .

Q. What experimental strategies resolve contradictions in reported biological activity data for carbamate derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay conditions. Standardize protocols:

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Validate enzyme inhibition via kinetic assays (e.g., Michaelis-Menten plots with/without inhibitor) .

- Control for solvent effects (e.g., DMSO <1% v/v) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .

Q. How can this compound serve as a precursor for synthesizing structurally complex heterocycles?

- Methodological Answer : The hydroxyl and carbamate groups enable diversification:

- Protection/deprotection : Use TBSCl to protect the hydroxyl group, enabling subsequent Suzuki-Miyaura coupling with boronic esters .

- Cyclization : Treat with POCl₃ to form oxazolidinones via intramolecular nucleophilic attack .

- Cross-coupling : Employ Buchwald-Hartwig amination with aryl halides to introduce aromatic substituents .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing variability in synthetic yields across different batches?

- Methodological Answer : Apply Design of Experiments (DoE) (e.g., factorial design) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to assess significance (p <0.05) and optimize via response surface methodology . Batch inconsistencies due to moisture can be mitigated using principal component analysis (PCA) on FT-IR/NMR datasets .

Q. How can researchers differentiate between desired products and side-products in functionalization reactions?

- Methodological Answer : Use LC-MS/MS to detect low-abundance side-products (e.g., hydrolyzed carbamates). 2D NMR (HSQC, HMBC) clarifies regiochemistry in ambiguous cases . X-ray crystallography resolves absolute configurations when chiral centers are introduced .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer : Conduct reactions in fume hoods with blast shields. Use FT-IR gas analyzers to monitor volatile byproducts (e.g., CO₂ from carbamate decomposition) . Emergency protocols should include neutralization of excess chloroformate with ice-cold NaHCO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.